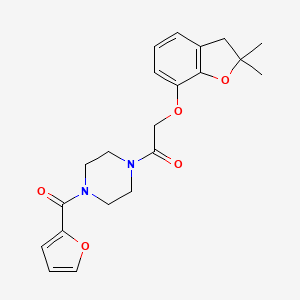

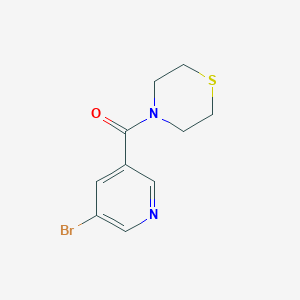

![molecular formula C17H23N3OS B2554877 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide CAS No. 1787918-64-2](/img/structure/B2554877.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide serves as a key intermediate in various chemical syntheses, including the development of novel heterocycles and the exploration of new synthetic pathways. For instance, its structural motifs are found in the synthesis of compounds like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which is utilized as a precursor for synthesizing a range of new coumarin, pyridine, pyrrole, and thiazole derivatives. These compounds have been evaluated for their antimicrobial properties, indicating the potential utility of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide in developing antimicrobial agents (Bondock et al., 2008).

Biological Activity and Potential Applications

The chemical structure of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide hints at potential biological activities, similar to those observed in related compounds. For example, studies on 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have shown promise as corrosion inhibitors, indicating potential industrial applications beyond pharmaceuticals. Moreover, the structure is reminiscent of various N-protected (S)-2-(diazoacetyl)pyrrolidines, which have found applications in multistep syntheses of complex heterocycles, some of which display antifungal and other biological activities (Pipiak & Mlostoń, 2016).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide: interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby reducing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The affected pathways by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide are those regulated by the FGF–FGFR axis, which include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to reduced tumor growth .

Result of Action

The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide ’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, this compound significantly inhibits the migration and invasion of cancer cells .

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c21-16(13-22-15-6-1-2-7-15)18-10-4-11-20-12-8-14-5-3-9-19-17(14)20/h3,5,8-9,12,15H,1-2,4,6-7,10-11,13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZUJABAZVKWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

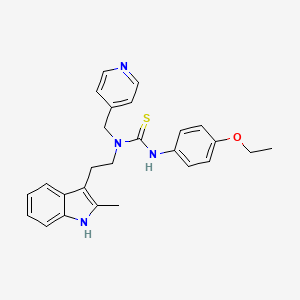

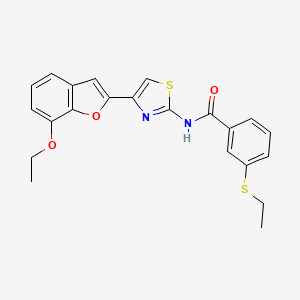

![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)

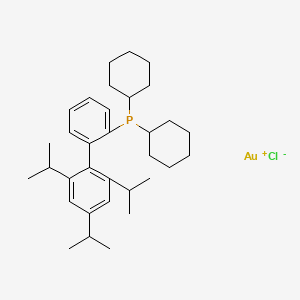

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

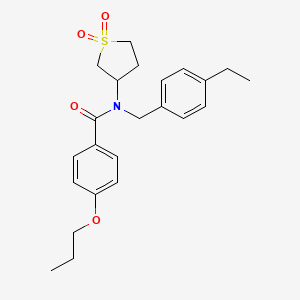

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)